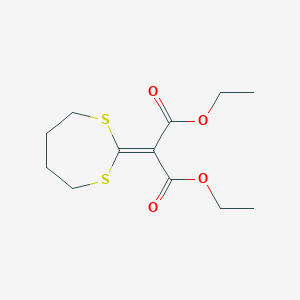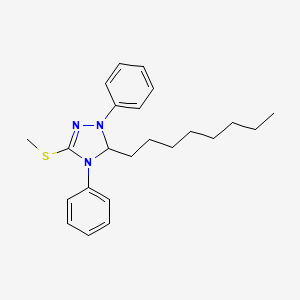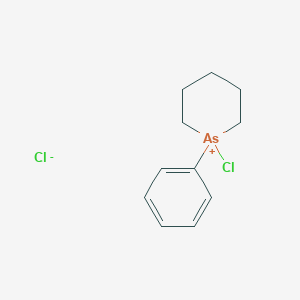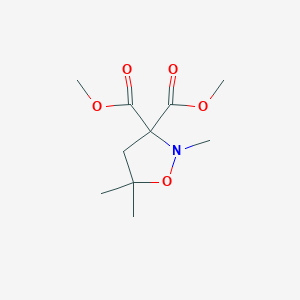
3,3-Isoxazolidinedicarboxylic acid, 2,5,5-trimethyl-, dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Isoxazolidinedicarboxylic acid, 2,5,5-trimethyl-, dimethyl ester is a chemical compound that belongs to the class of isoxazolidines Isoxazolidines are five-membered heterocyclic compounds containing nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Isoxazolidinedicarboxylic acid, 2,5,5-trimethyl-, dimethyl ester typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a nitrile oxide with an alkene to form the isoxazolidine ring through a 1,3-dipolar cycloaddition reaction . The reaction conditions often include the use of a base and a catalytic amount of a metal catalyst, such as copper or ruthenium, to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3,3-Isoxazolidinedicarboxylic acid, 2,5,5-trimethyl-, dimethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various ester derivatives.
Scientific Research Applications
3,3-Isoxazolidinedicarboxylic acid, 2,5,5-trimethyl-, dimethyl ester has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,3-Isoxazolidinedicarboxylic acid, 2,5,5-trimethyl-, dimethyl ester involves its interaction with molecular targets through its functional groups. The ester groups can participate in esterification and hydrolysis reactions, while the isoxazolidine ring can undergo ring-opening reactions. These interactions can modulate the activity of enzymes and other biological molecules, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
- Isoxazolidine-3,5-dicarboxylic acid, dimethyl ester
- Other isoxazolidine derivatives
Uniqueness
3,3-Isoxazolidinedicarboxylic acid, 2,5,5-trimethyl-, dimethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of three methyl groups and two ester groups differentiates it from other isoxazolidine derivatives, making it valuable for specific applications in research and industry.
Properties
CAS No. |
62619-47-0 |
|---|---|
Molecular Formula |
C10H17NO5 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
dimethyl 2,5,5-trimethyl-1,2-oxazolidine-3,3-dicarboxylate |
InChI |
InChI=1S/C10H17NO5/c1-9(2)6-10(7(12)14-4,8(13)15-5)11(3)16-9/h6H2,1-5H3 |
InChI Key |
IMOBTEYVVYLPTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(N(O1)C)(C(=O)OC)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


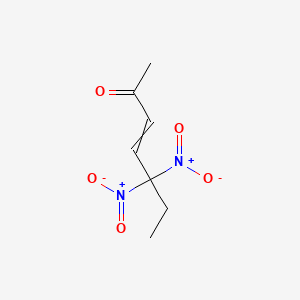
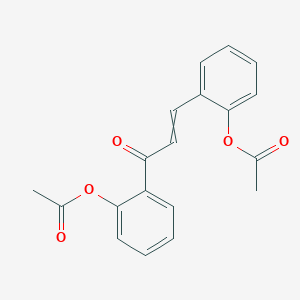
![1-[3-(2-Oxo-4-sulfanylidenepyrimidin-1-yl)propyl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B14535638.png)
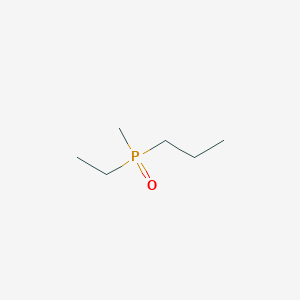
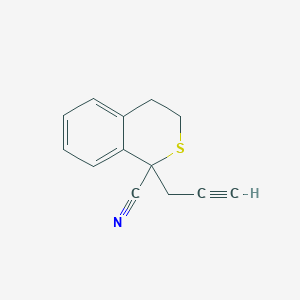
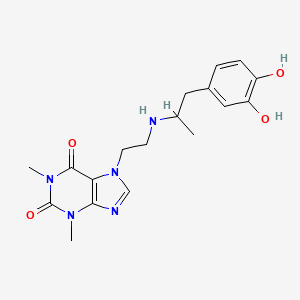
![Acetic acid;2-[diethyl(methyl)silyl]prop-2-en-1-ol](/img/structure/B14535651.png)
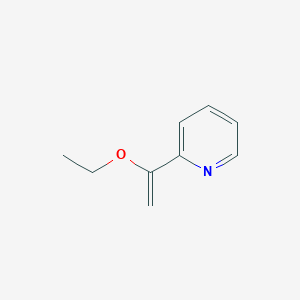
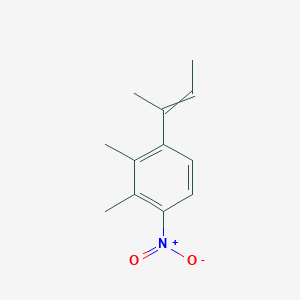
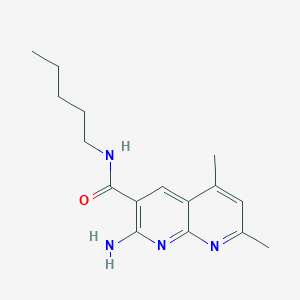
![1-[(E)-[(2,6-dimethylphenyl)hydrazinylidene]methyl]-3-methylurea](/img/structure/B14535683.png)
